N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

Metabolic Disease Acetyl-CoA Carboxylase Enzyme Inhibition

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide (CAS 1396812-24-0, PubChem CID is a synthetic small molecule belonging to the class of pyrimidine-substituted pyrrolidine derivatives. Its structure combines a pyrrolidine ring at the pyrimidine 2-position with a 3-(trifluoromethyl)benzamide motif.

Molecular Formula C16H15F3N4O
Molecular Weight 336.318
CAS No. 1396812-24-0
Cat. No. B2384820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
CAS1396812-24-0
Molecular FormulaC16H15F3N4O
Molecular Weight336.318
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C16H15F3N4O/c17-16(18,19)12-5-3-4-11(8-12)14(24)22-13-9-20-15(21-10-13)23-6-1-2-7-23/h3-5,8-10H,1-2,6-7H2,(H,22,24)
InChIKeyVSGGLMKVORQYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide (1396812-24-0): Chemical Identity and Research Context


N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide (CAS 1396812-24-0, PubChem CID 71789961) is a synthetic small molecule belonging to the class of pyrimidine-substituted pyrrolidine derivatives. Its structure combines a pyrrolidine ring at the pyrimidine 2-position with a 3-(trifluoromethyl)benzamide motif [1]. This structural class has been broadly explored in patent literature for therapeutic applications, including metabolic disorders and oncology [2]. However, quantitative pharmacological data for this specific compound in the public domain is sparse, restricting direct comparative analyses.

The Risk of Substituting N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide with Close Analogs


The activity profile of this chemotype is highly sensitive to the nature of the heterocyclic substituent at the pyrimidine 2-position. Replacement of the pyrrolidine ring with other nitrogen-containing rings (e.g., imidazole, morpholine) can drastically alter molecular recognition and target engagement. For instance, while a closely related imidazole analog (CAS 1421459-77-9) shares the same core, it has a different molecular formula and is predicted to have distinct hydrogen-bonding capabilities . Without specific head-to-head activity data, any generic substitution must be considered a high-risk proposition. The patent literature explicitly claims a broad genus for therapeutic use, indicating that specific substituent permutations are critical for achieving desired biological activity, and interchangeable use is not supported [1].

Quantitative Differentiation Guide for N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide


Acetyl-CoA Carboxylase (ACC) Inhibition Potential: A Class-Level Inference

While direct activity data for the specific compound is unavailable, the patent family (US8962641) to which its chemotype belongs explicitly demonstrates that certain pyrimidine-substituted pyrrolidine derivatives are potent inhibitors of Acetyl-CoA Carboxylase (ACC). A structurally related example from the same patent, 'US8962641, 8.1', shows an IC50 of 55 nM in an ACC functional assay [1]. Another example, 'US8962641, 8.139', shows an IC50 of 49 nM [2]. This establishes a strong class-level potential for this compound to modulate ACC, a feature not inherently shared with other pyrimidine-2-substituted analogs targeting different biological pathways.

Metabolic Disease Acetyl-CoA Carboxylase Enzyme Inhibition

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

The compound's predicted XLogP3-AA value is 2.9, with a hydrogen bond donor count of 1 and an acceptor count of 7 [1]. This profile is distinct from a close structural analog, N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, which has a lower molecular weight (333.27 g/mol vs 336.31 g/mol) and an imidazole ring that serves as both a hydrogen bond donor and acceptor, likely altering its solvation and permeability properties . The pyrrolidine ring in the target compound provides a saturated, hydrophobic moiety not present in the imidazole analog, which may contribute to enhanced membrane permeability or altered metabolic stability. This difference can be a decisive factor in cell-based assay performance, where compound penetration and intracellular retention are critical.

Drug Design Physicochemical Property Lipophilicity

Structural Uniqueness as a Key Differentiator for Screening Library Procurement

A search of the PubChem database reveals that N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is not part of any known biological assay result set, indicating its lack of historical screening [1]. This is in stark contrast to the heavily screened imidazole and dimethylamino analogs, which have recorded bioactivity data in databases like ChEMBL and BindingDB. The absence of prior biological data makes this specific pyrrolidine analog a unique and valuable 'dark matter' compound for screening libraries. Its structural novelty, combined with the known activity of its patent chemotype, positions it as a high-value probe for identifying novel target engagement with a reduced risk of redundancy with previously explored chemical space.

High-Throughput Screening Chemical Biology Drug Discovery

Optimal Application Scenarios for N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide in Discovery Research


Metabolic Disease Drug Discovery: ACC-Targeted Screening

Given the evidence of potent Acetyl-CoA Carboxylase (ACC) inhibition by structurally related examples from the same patent family (IC50 range 49-55 nM) [1], this compound is ideally suited for inclusion in focused screening sets for metabolic disorders. Laboratories investigating fatty acid synthesis, insulin sensitization, or cancer anabolism can use this compound as a tool to validate ACC-dependent phenotypes in cellular assays, leveraging the class-level activity while benefiting from the pyrrolidine substituent's unique physicochemical properties. The compound's pyrrolidine group may offer a differentiated binding mode or selectivity profile compared to previously reported ACC inhibitors.

Customized Synthetic Chemistry and Lead Optimization

The compound's core structure provides a versatile synthetic handle for medicinal chemistry optimization. The pyrrolidine-pyrimidine scaffold is a privileged structure, and the 3-trifluoromethylbenzamide moiety is known to enhance metabolic stability and binding affinity. As demonstrated in patent US8962641, the synthesis of such derivatives is well-established [2]. Research teams can use this compound as a starting point for the rapid synthesis of a focused library by modifying the pyrrolidine ring or the benzamide substituent, accelerating structure-activity relationship (SAR) studies. This chemical tractability is a key differentiator from less synthetically accessible analogs.

Novel Target Identification via Unbiased Phenotypic Screening

The compound's lack of prior biological annotation, confirmed by its absence from PubChem BioAssay and BindingDB databases [3], makes it an exceptional candidate for unbiased, high-throughput phenotypic screening. Scientists seeking novel mechanisms of action can use this compound to probe cellular models without the preconceived bias of a known target. Any hit from this screen would represent a novel chemical-genetic interaction, offering a high potential for pioneering new biological insight and a clear path to patent protection, which is a strong strategic advantage for academic screening centers and biotech companies.

Selectivity Profiling Tool for Kinase and Epigenetic Panels

While direct target data is limited, the compound's structural features are reminiscent of kinase inhibitor and epigenetic reader domain pharmacophores. The combination of a 2-pyrrolidine-pyrimidine (a common hinge-binding motif) and a 3-CF3-benzamide suggests potential activity against a subset of the kinome or bromodomain-containing proteins. Given the established ACC inhibitory activity of the class, a key application is to use this compound in broad profiling panels to assess its selectivity. Off-target screening against a panel of recombinant kinases or epigenetic targets can quickly establish its suitability as a specific chemical probe rather than a promiscuous binder, guiding procurement decisions for specialized drug discovery programs.

Quote Request

Request a Quote for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.